N-[2-(Benzylsulfanyl)ethyl]glycine
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Overview
Description
N-[2-(Benzylsulfanyl)ethyl]glycine is an organic compound that features a glycine backbone with a benzylsulfanyl group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)ethyl]glycine typically involves the reaction of benzyl mercaptan with ethyl glycine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the glycine, followed by the addition of benzyl mercaptan to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
N-[2-(Benzylsulfanyl)ethyl]glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]glycine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes and proteins, potentially modifying their activity. The glycine backbone allows the compound to be incorporated into peptides and proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
N-Benzylglycine ethyl ester: Similar in structure but with an ethyl ester group instead of the sulfanyl group.
N-[2-(1H-tetrazol-5-yl)ethyl]glycine: Contains a tetrazole ring instead of the benzylsulfanyl group.
Uniqueness
N-[2-(Benzylsulfanyl)ethyl]glycine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
192123-62-9 |
---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(2-benzylsulfanylethylamino)acetic acid |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)8-12-6-7-15-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) |
InChI Key |
VJOGNPYLUIIEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNCC(=O)O |
Origin of Product |
United States |
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